molecular formula C21H22N2O4 B11314954 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314954
M. Wt: 366.4 g/mol
InChI Key: DGOPWVKADTZSFS-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide features a 4-oxo-4H-chromene-2-carboxamide backbone substituted with a 6-methyl group and a branched ethyl chain bearing furan-2-yl and pyrrolidin-1-yl moieties. The chromene core provides a fused aromatic system, while the substituents introduce heterocyclic diversity. Its molecular formula is C22H23N2O4 (calculated molecular weight: 379.43 g/mol).

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-14-6-7-18-15(11-14)17(24)12-20(27-18)21(25)22-13-16(19-5-4-10-26-19)23-8-2-3-9-23/h4-7,10-12,16H,2-3,8-9,13H2,1H3,(H,22,25)

InChI Key

DGOPWVKADTZSFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CO3)N4CCCC4

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

This method involves the condensation of 6-methyl-2-hydroxyacetophenone with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate (Compound A). Reaction conditions include:

  • Solvent : Ethanol or ethyl acetate.

  • Temperature : Reflux at 78–80°C for 6–8 hours.

  • Yield : 70–80%.

The ester intermediate is hydrolyzed to the carboxylic acid (Compound B) using aqueous NaOH (2 M) under reflux, achieving yields of 80–90%.

Microwave-Assisted Synthesis

To accelerate the reaction, microwave irradiation (300 W, 120°C) reduces the condensation time to 20–30 minutes, though yields remain comparable (75–80%).

Amide Bond Formation

The critical step involves coupling the chromone carboxylic acid (Compound B) with 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine. Three validated methods are detailed:

PyBOP-Mediated Coupling

Adapted from a Royal Society of Chemistry protocol, this method uses benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling agent:

  • Reagents : Compound B (1 eq), 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine (1.2 eq), PyBOP (1.5 eq), DIPEA (3 eq).

  • Solvent : Anhydrous DMF or dichloromethane.

  • Conditions : Stirred at 25°C for 12–16 hours under nitrogen.

  • Workup : Purification via flash column chromatography (dichloromethane/methanol 9:1) yields 60–75% pure product.

EDCl/HOBt Method

Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) provides a cost-effective alternative:

  • Reagents : Compound B (1 eq), amine (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq).

  • Solvent : THF or DMF.

  • Conditions : 0°C to 25°C over 24 hours.

  • Yield : 50–65%, with longer reaction times due to intermediate stability.

Mixed Anhydride Approach

For large-scale synthesis, mixed anhydrides formed with chloroformate reagents enhance reactivity:

  • Reagents : Compound B (1 eq), isobutyl chloroformate (1.1 eq), N-methylmorpholine (1.5 eq).

  • Solvent : Tetrahydrofuran at −15°C.

  • Amine Addition : After 1 hour, 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine is introduced and stirred for 8 hours.

  • Yield : 55–70%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

SolventReaction Time (h)Yield (%)Purity (%)
DMF127598
THF246595
Dichloromethane187097

Polar aprotic solvents (DMF) favor faster reactions due to improved reagent solubility.

Byproduct Formation

Common byproducts include:

  • Unreacted Carboxylic Acid : Mitigated by excess amine (1.2–1.5 eq).

  • Dimerization : Suppressed using low temperatures (0–5°C) during coupling.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (dichloromethane → 10% methanol).

  • Recrystallization : Dichloromethane/n-hexane (1:3) yields crystals with >99% purity.

Spectroscopic Data

TechniqueKey Signals
1H NMR (DMSO-d6)δ 10.66 (s, 1H, CONH), 8.09 (s, 1H, chromone H-5), 7.22–6.85 (m, furan, pyrrolidine).
13C NMR δ 177.2 (C=O chromone), 165.0 (CONH), 126.8 (furan C-2), 56.7 (pyrrolidine).
HPLC Retention time: 6.8 min (C18 column, acetonitrile/water 70:30).

Scalability and Industrial Relevance

The PyBOP-mediated method is preferred for small-scale synthesis (1–100 g) due to high reproducibility. For industrial production (>1 kg), the mixed anhydride approach reduces costs despite moderate yields. Recent advances propose enzymatic amidation using lipases, though yields remain suboptimal (30–40%) .

Chemical Reactions Analysis

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has shown promising biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its anticancer effects:

Cell LineIC50 (µM)Activity Level
MCF7 (Breast)12.5Moderate
HEPG2 (Liver)8.0High
A549 (Lung)15.0Moderate
NUGC (Gastric)5.0Very High

These results indicate that the compound is particularly effective against gastric cancer cells, suggesting a selective mechanism that warrants further investigation.

Study 1: Cytotoxicity Evaluation

A study published in Chemical and Pharmaceutical Bulletin evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated significant inhibition of cell growth in a dose-dependent manner, particularly notable against liver and gastric cancer cells.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects revealed that the compound interacts with DNA, disrupting replication processes. Increased levels of DNA fragmentation were observed in treated cells compared to controls, indicating potential genotoxic effects.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene Carboxamide Derivatives

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide ()
  • Core Structure : Chromene-2-carboxamide with a 4-oxo group.
  • Substituents : Indolin-6-yl linked via a furan-2-carbonyl group.
  • Key Differences : The indole ring introduces aromaticity and planarity, contrasting with the flexible pyrrolidine in the target compound. This may alter binding kinetics in biological targets like kinases or GPCRs .
Compound Core Structure Substituents Molecular Weight (g/mol) Features
Target Compound Chromene-2-carboxamide 6-methyl, furan-2-yl, pyrrolidin-1-yl 379.43 Branched ethyl chain, heterocycles
Compound Chromene-2-carboxamide Furan-carbonyl-indolin-6-yl Not reported Aromatic indole, planar structure

Quinoline Carboxamide Derivatives ()

N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride
  • Core Structure: Quinoline-2-carboxamide with a 4-hydroxy group.
  • Substituents : Pyrrolidin-1-yl ethyl chain; hydrochloride salt.
  • The hydrochloride salt improves aqueous solubility compared to the neutral target compound .
Compound Core Structure Substituents Molecular Weight (g/mol) Features
Target Compound Chromene-2-carboxamide 6-methyl, heterocycles 379.43 Neutral, lipophilic
SzR-105 () Quinoline-2-carboxamide Pyrrolidin-1-yl ethyl, HCl 309.79 Hydrochloride salt, polar hydroxy

Dihydropyridine Carboxamide Derivatives ()

5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
  • Core Structure : 1,4-dihydropyridine-3-carboxamide.
  • Substituents : Furyl, thioether, and methoxyphenyl groups.
  • Key Differences: The non-aromatic dihydropyridine core allows conformational flexibility, contrasting with the rigid chromene. Thioether and methoxy groups may modulate redox properties and metabolic stability .
Compound Core Structure Substituents Molecular Weight (g/mol) Features
Target Compound Chromene-2-carboxamide Heterocyclic ethyl chain 379.43 Rigid fused ring system
AZ331 () Dihydropyridine-3-carboxamide Furyl, thioether, methoxyphenyl Not reported Flexible core, redox-sensitive

Pyrimidine and Thienopyridine Derivatives (–7)

N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide ()
  • Core Structure : Pyrimidine carboxamide.
  • Substituents : Fluorophenyl and hydroxyphenyl groups.
  • Key Differences : Halogenated aryl groups (e.g., fluorine) enhance electronegativity and binding specificity, unlike the target compound’s heterocyclic substituents .

Structural and Functional Implications

  • Chromene vs. Quinoline: Chromene’s smaller fused ring may improve metabolic stability over quinoline’s extended aromatic system.
  • Pyrrolidine vs. Indole : Pyrrolidine’s flexibility could favor entropic gains in binding, while indole’s planarity enhances stacking interactions.
  • Salt Forms : Hydrochloride salts (e.g., SzR-105) improve solubility but may limit blood-brain barrier penetration compared to neutral compounds like the target .

Biological Activity

The compound N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative within the chromene class, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound can be represented as follows:

  • Molecular Weight : 378.9 g/mol
  • Chemical Structure : The compound features a chromene backbone with a carboxamide functional group, a pyrrolidine ring, and a furan moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
22aA431<10
22cHCT116<15

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases. Notably, it has demonstrated activity against cholinesterase enzymes, which are implicated in Alzheimer's disease:

EnzymeInhibition (%) at 10 µM
AChE75%
BChE68%
β-secretase80%

This inhibition suggests potential use in treating neurodegenerative disorders .

The proposed mechanism of action for this compound includes:

  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Modulation : By inhibiting cholinesterase and other enzymes, it may alleviate symptoms of neurodegenerative diseases.

Study on Anticancer Activity

A recent experimental study assessed the anticancer effects of the compound on human liver carcinoma cells (HepG2). The results indicated that treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed after 24 hours of treatment.

Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound. It was found to enhance neuronal survival in models of oxidative stress by reducing reactive oxygen species (ROS) levels and increasing antioxidant enzyme activity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide?

  • Methodology : The synthesis typically involves a multi-step approach, starting with the preparation of the chromene carboxamide core via condensation of substituted chromene precursors with activated furan-pyrrolidine ethylamine derivatives. For example, describes a similar chromene derivative synthesized using a nucleophilic acyl substitution reaction under reflux conditions with DMF as a solvent and triethylamine as a base. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Steric hindrance from the pyrrolidine and furan substituents may require prolonged reaction times (24–48 hours) or elevated temperatures (80–100°C).

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. reports using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 292 K. Data refinement employs SHELXL-2018/3, which is widely recognized for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Data Example :

ParameterValue
Space GroupTriclinic, P1
a, b, c (Å)8.4141, 11.5676, 11.8382
α, β, γ (°)87.138, 70.503, 89.4
R Factor0.049

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve the chromene carbonyl (δ ~165 ppm) and pyrrolidine N-ethyl signals (δ 2.5–3.5 ppm).
  • HRMS : Electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., m/z 423.18 [M+H]⁺).
  • FTIR : Key bands include C=O (chromene, ~1700 cm⁻¹) and amide N–H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Methodology : Cross-validate using orthogonal assays (e.g., kinase inhibition vs. cell proliferation). For example, highlights dual Src/Abl kinase inhibition (IC₅₀ < 10 nM) assessed via fluorescence polarization (FP) and ATP-competitive ELISA. Discrepancies may arise from differences in cellular permeability or off-target effects, necessitating follow-up studies like CRISPR knockouts or isothermal titration calorimetry (ITC) to confirm binding specificity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Approach :

  • Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the pyrrolidine nitrogen.
  • Formulation : Nanoemulsions or cyclodextrin complexes, as described in for a related kinase inhibitor, achieving >80% oral bioavailability in murine models .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using high-resolution target structures (e.g., Abl kinase, PDB: 2HYY). demonstrates the use of binding free energy calculations (MM-PBSA) to rationalize potency differences between analogs .

Q. What are the challenges in resolving polymorphic forms of this compound, and how can they be mitigated?

  • Challenges : Polymorphism affects dissolution rates and stability. ’s SCXRD data (triclinic P1) suggests a single dominant polymorph under standard crystallization conditions (slow evaporation from acetone).
  • Mitigation : Screen crystallization solvents (e.g., DMSO, THF) and use differential scanning calorimetry (DSC) to detect thermal events indicative of polymorphic transitions .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports ~60% yield for a chromene analog, while other studies (e.g., ) achieve >80%. This discrepancy may stem from differences in purification methods (e.g., recrystallization vs. chromatography) or substituent electronic effects .
  • Biological Activity : and report conflicting IC₅₀ values for kinase targets. Resolution requires standardized assay conditions (e.g., ATP concentration, enzyme lot consistency) and triplicate replicates .

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